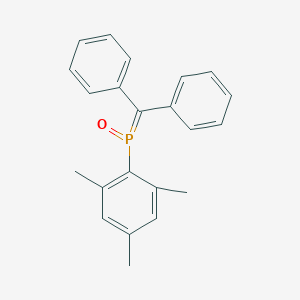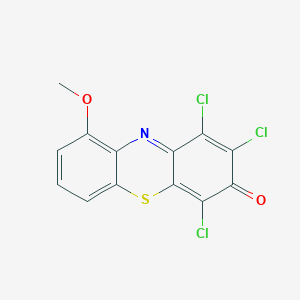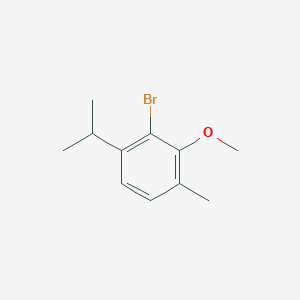
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and an isopropyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. The bromine atom can be introduced by bromination using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The methoxy group can be introduced through methylation using methanol (CH₃OH) and a strong acid like sulfuric acid (H₂SO₄) . The methyl group can be added via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) . The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride (CH₃CHClCH₃) and aluminum chloride (AlCl₃) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻) or amine (NH₂⁻) groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Methylation: CH₃OH/H₂SO₄
Friedel-Crafts Alkylation: CH₃Cl/AlCl₃ or CH₃CHClCH₃/AlCl₃
Oxidation: KMnO₄
Reduction: Zn/HCl
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and methyl groups can influence the compound’s reactivity and stability . The isopropyl group can affect the compound’s steric properties and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-methyl-1-(propan-2-yl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methyl-1-(propan-2-yl)benzene:
2-Bromo-3-methoxy-1-(propan-2-yl)benzene: Lacks the methyl group, influencing its chemical properties and interactions.
Uniqueness
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene is unique due to the combination of its substituents, which confer specific reactivity and properties.
Eigenschaften
CAS-Nummer |
89368-25-2 |
|---|---|
Molekularformel |
C11H15BrO |
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
3-bromo-2-methoxy-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-7(2)9-6-5-8(3)11(13-4)10(9)12/h5-7H,1-4H3 |
InChI-Schlüssel |
UQLRQQIVUQKGKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


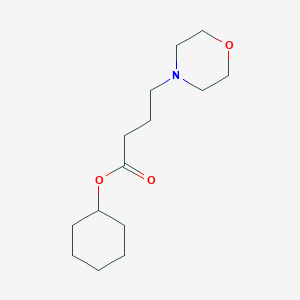
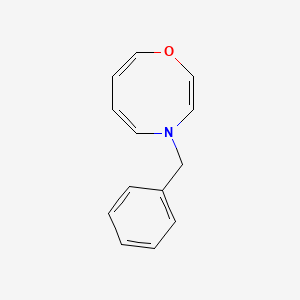
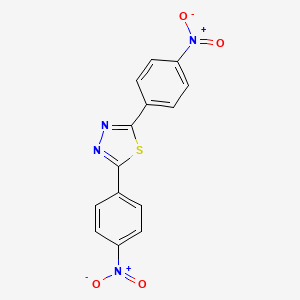
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
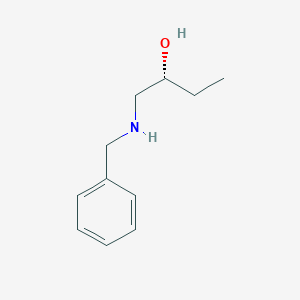
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)

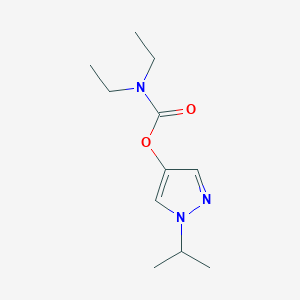

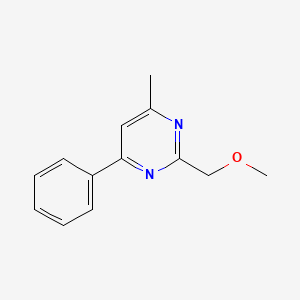
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

